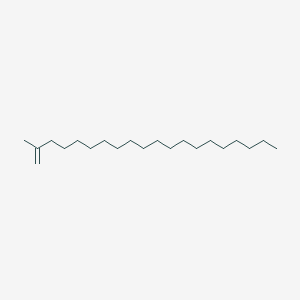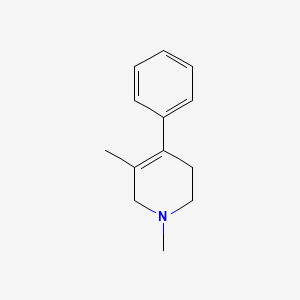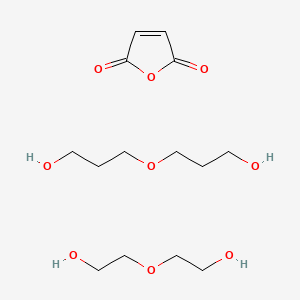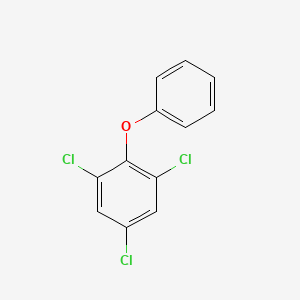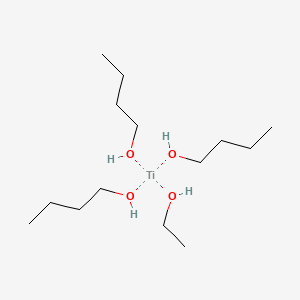
Tributoxyethoxytitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributoxyethoxytitanium is a chemical compound with the molecular formula C14H32O4Ti. It is known for its applications in various fields, including catalysis and material science. This compound is characterized by its titanium center bonded to butoxy and ethoxy groups, making it a versatile reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributoxyethoxytitanium can be synthesized through the reaction of titanium tetrachloride with butanol and ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium tetrachloride. The general reaction scheme is as follows: [ \text{TiCl}_4 + 3 \text{C}_4\text{H}_9\text{OH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ti(O(C}_4\text{H}_9)_3\text{O(C}_2\text{H}_5)} + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is reacted with butanol and ethanol under controlled temperatures and pressures. The process ensures high yield and purity of the product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Tributoxyethoxytitanium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to titanium metal under specific conditions.
Substitution: The butoxy and ethoxy groups can be substituted with other alkoxy groups or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium or magnesium can be used.
Substitution: Alcohols and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
Tributoxyethoxytitanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in medical implants and prosthetics because of its non-toxic nature.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium dioxide nanoparticles .
Mechanism of Action
The mechanism by which tributoxyethoxytitanium exerts its effects is primarily through its ability to act as a Lewis acid. This allows it to coordinate with various substrates, facilitating catalytic reactions. The titanium center can interact with electron-rich species, promoting reactions such as polymerization and oxidation. The molecular targets and pathways involved include coordination with oxygen and nitrogen-containing ligands, enhancing the reactivity of these substrates .
Comparison with Similar Compounds
Similar Compounds
Titanium Tetraisopropoxide (TTIP): Similar in structure but with isopropoxy groups instead of butoxy and ethoxy groups.
Titanium Tetrabutoxide (TBT): Contains four butoxy groups, making it more hydrophobic.
Titanium Tetrachloride (TiCl4): A precursor to many titanium compounds, including tributoxyethoxytitanium.
Uniqueness
This compound is unique due to its mixed alkoxy groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it more versatile in various applications compared to compounds with uniform alkoxy groups .
Properties
CAS No. |
93918-89-9 |
|---|---|
Molecular Formula |
C14H36O4Ti |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
butan-1-ol;ethanol;titanium |
InChI |
InChI=1S/3C4H10O.C2H6O.Ti/c3*1-2-3-4-5;1-2-3;/h3*5H,2-4H2,1H3;3H,2H2,1H3; |
InChI Key |
XBVFSNVYMGOAKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



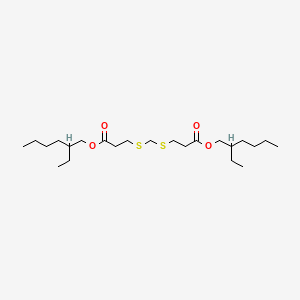


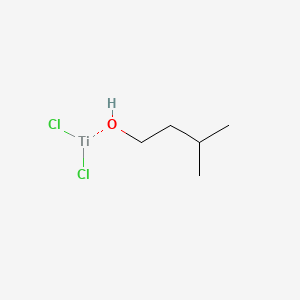


![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
